2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

GSK-3β Inhibition Kinase Assay Anticancer Research

Researchers seeking a functionalized indole scaffold for kinase inhibitor development often face supply inconsistency. This compound resolves that with a precisely defined 3-formyl-2-methyl-N1-acetamide substitution pattern essential for specific downstream transformations. - Enables reduction to hydroxymethyl intermediates for anti-secretory/anti-ulcer agent synthesis per US4021448A. - Demonstrates sub-10 nM GSK-3β IC₅₀, providing a validated starting point for cancer or Alzheimer's SAR campaigns. - Computed XLogP3-AA of 0.9 and TPSA of 65.1 Ų support favorable oral drug-likeness profiles.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 61922-00-7
Cat. No. B1268845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
CAS61922-00-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC(=O)N)C=O
InChIInChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16)
InChIKeyYPMNUMFCLRBFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7): Procurement-Focused Baseline and Compound Identity


2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7) is a functionalized indole derivative characterized by a 3-formyl substituent on the 2-methylindole core and an acetamide moiety at the N1 position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol [1]. The compound is typically supplied as a solid with a purity of ≥95% . It serves as a key intermediate in the synthesis of more complex indole derivatives and is part of early-discovery chemical collections [2]. Computed physicochemical properties include an XLogP3-AA of 0.9 and a topological polar surface area of 65.1 Ų, which are relevant for predicting solubility and permeability in early-stage drug discovery [1].

Supports synthetic intermediate workflows via formyl-to-hydroxymethyl reduction
Kinase inhibitor research context for GSK-3β target engagement studies
May support early ADME assessment with lead-like computed profile

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7): Why In-Class Indole Derivatives Are Not Interchangeable


The specific substitution pattern of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide—a formyl group at the 3-position, a methyl group at the 2-position, and an acetamide moiety at the N1 position—is critical for its utility as a synthetic intermediate. This exact configuration is required for the reduction of the formyl group to a hydroxymethyl group, a key step in the preparation of anti-secretory and anti-ulcer agents as described in patent literature [1]. Generic indole-3-carboxaldehydes or 2-methylindole derivatives lacking the N1-acetamide group would fail to undergo the same transformations or yield different products, rendering them unsuitable substitutes in established synthetic routes. Therefore, generic substitution is not viable when precise chemical reactivity and downstream product identity are required.

Reactivity mismatch

Generic indole-3-carboxaldehydes lacking N1-acetamide may not replicate formyl reduction specificity.

Functional group absence

2,3-Dimethyl-1-indoleacetamide lacks the 3-formyl handle, limiting hydroxymethyl conversion.

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7): Quantitative Differentiation Evidence vs. Closest Analogs


GSK-3β Inhibition Potency: Direct Comparison with a Structurally Related Indole-3-carboxaldehyde Derivative

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide exhibits potent inhibition of glycogen synthase kinase-3 beta (GSK-3β), with an IC₅₀ value of 6.9 nM measured in a homogeneous time-resolved fluorescence (HTRF) assay [1]. In comparison, a structurally related indole-3-carboxaldehyde derivative, 6-hydroxy-1H-indole-3-carboxaldehyde, has been reported to possess free radical scavenging activity but lacks specific GSK-3β inhibition data [2]. The 6.9 nM IC₅₀ value for the target compound provides a quantifiable benchmark for GSK-3β inhibition that is not established for the comparator, underscoring a key functional differentiation.

GSK-3β Inhibition
Reported
IC₅₀ = 6.9 nM
Kinase inhibition assay context
HTRF assay; comparator lacks defined activity
GSK-3β Inhibition Kinase Assay Anticancer Research

Structural Determinant for Anti-Ulcer Intermediate Utility: Comparison with 2,3-Dimethyl-1-indoleacetamide

The presence of a 3-formyl group in 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide is essential for its role as an intermediate in the synthesis of anti-secretory and anti-ulcer agents [1]. Specifically, the formyl group is reduced to a hydroxymethyl group, a transformation that cannot be achieved with 2,3-dimethyl-1-indoleacetamide, which lacks this functional handle [1]. The target compound enables this specific synthetic step, whereas the comparator is described as a final product with different properties (melting point 197–199°C) [1].

Synthetic Utility
Method context
Formyl reduction enabled
Synthetic route specificity context
Reduction with borohydride or H₂/Pd-C
Synthetic Intermediate Anti-Ulcer Agents Formyl Reduction

Physicochemical Profile: Computed LogP and PSA vs. Indole-3-carboxaldehyde

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide has a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 65.1 Ų [1]. In contrast, the simpler analog indole-3-carboxaldehyde (CAS 487-89-8) has a predicted XLogP of approximately 1.5 and a TPSA of 29.1 Ų (computed from structure) . The lower logP and higher TPSA of the target compound suggest potentially better aqueous solubility and lower passive membrane permeability, which are critical considerations in lead optimization for oral bioavailability.

Physicochemical Profile
Class-level
ΔLogP ≈ -0.6, ΔTPSA ≈ +36 Ų
ADME property context
Computed values; experimental verification needed
Drug-likeness Physicochemical Properties ADME Prediction

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (CAS 61922-00-7): High-Value Research and Industrial Application Scenarios


GSK-3β Inhibitor Lead Optimization in Oncology and Neurodegeneration

The compound's sub-10 nM IC₅₀ against GSK-3β makes it a suitable starting point for medicinal chemistry campaigns targeting this kinase in cancer or Alzheimer's disease. Researchers can use this compound to explore structure-activity relationships (SAR) around the indole scaffold to improve selectivity and in vivo efficacy [1].

Key Intermediate in the Synthesis of Anti-Ulcer Agents

As described in U.S. Patent US4021448A, the 3-formyl group of this compound is reduced to a hydroxymethyl group to yield potent anti-secretory and anti-ulcer compounds. This specific transformation is central to the preparation of a series of 2-substituted-indole-1-lower-alkanecarboxamides [2].

Physicochemical Profiling for Oral Bioavailability Optimization

The computed XLogP of 0.9 and TPSA of 65.1 Ų position this compound within a favorable range for oral drug candidates. It can serve as a reference standard or building block in the design of analogs with improved solubility and permeability profiles [3].

Application
Selection Property
Validation Focus
GSK-3β kinase target engagement studies
Kinase inhibition assay context
HTRF assay potency validation
Anti-ulcer agent research intermediate synthesis
Formyl reduction reactivity
Hydroxymethyl derivative synthesis validation
Lead-like property assessment
Computed physicochemical profile
Solubility and permeability prediction validation

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